Benzidine dihydrochloride

Description

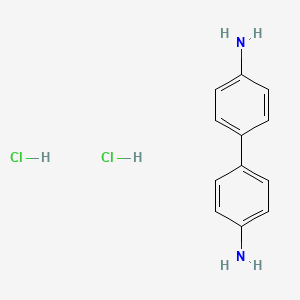

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-aminophenyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAXWVDEYJEWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2.2ClH, C12H14Cl2N2 |

Source

|

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-87-5 (Parent) |

Source

|

| Record name | Benzidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020138 |

Source

|

| Record name | Benzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline] |

Source

|

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 74.3 °F (NTP, 1992) |

Source

|

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000438 [mmHg] |

Source

|

| Record name | Benzidine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-85-1 |

Source

|

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVU06XHC39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) |

Source

|

| Record name | BENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19858 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Benzidine dihydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways of benzidine (B372746) dihydrochloride (B599025). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Benzidine dihydrochloride is the salt form of benzidine, an aromatic amine. It typically appears as a white or slightly reddish crystalline powder. The following table summarizes its key chemical and physical properties.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 257.16 g/mol | [1] |

| CAS Number | 531-85-1 | [1] |

| Appearance | White to slightly reddish crystalline powder | [1] |

| Melting Point | >300 °C (>572 °F) | [1] |

| Solubility | Slightly soluble in water | [1] |

| Synonyms | 4,4'-Diaminobiphenyl dihydrochloride, Benzidine HCl | [1] |

Chemical Structure

Benzidine dihydrochloride consists of a biphenyl (B1667301) core with amino groups at the 4 and 4' positions, which are protonated to form the dihydrochloride salt.

Caption: Chemical structure of benzidine dihydrochloride.

Experimental Protocols

Synthesis of Benzidine Dihydrochloride from Nitrobenzene (B124822)

This protocol outlines the synthesis of benzidine dihydrochloride starting from nitrobenzene through a reduction and rearrangement process.[2]

Materials:

-

Nitrobenzene

-

Zinc dust (fine powder)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reduction of Nitrobenzene to Hydrazobenzene (B1673438):

-

In a reaction flask equipped with a reflux condenser and stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water.

-

To this solution, add a mixture of 50 ml of methanol and 100 g of nitrobenzene.

-

Gradually add fine zinc dust in small portions while stirring vigorously. The reaction is exothermic and will cause the mixture to boil.

-

Continue adding zinc dust to maintain the boiling. The brown color of the reaction mixture will gradually disappear. The reduction is complete when the mixture appears grayish-white.

-

Cool the reaction mixture and dilute it with distilled water and ice.

-

Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C. Hydrazobenzene will precipitate.

-

Separate the precipitated hydrazobenzene by filtration and wash it with water.

-

-

Rearrangement of Hydrazobenzene to Benzidine:

-

Transfer the washed hydrazobenzene to a flask and add 300-400 ml of water.

-

Heat the mixture to boiling and gradually add concentrated hydrochloric acid while stirring until the acid is no longer absorbed.

-

Continue boiling for a few more minutes to ensure the complete conversion to benzidine hydrochloride.

-

-

Isolation of Benzidine Dihydrochloride:

-

Filter the hot solution of benzidine hydrochloride.

-

To the filtrate, add sulfuric acid to precipitate benzidine as benzidine sulfate (B86663).

-

Filter the benzidine sulfate and wash it.

-

Boil the benzidine sulfate with a dilute sodium hydroxide solution to convert it to the free benzidine base.

-

Filter the solution of the benzidine base and allow it to cool to crystallize the benzidine.

-

To obtain the dihydrochloride salt, the free base can be dissolved in hot water and precipitated by the addition of concentrated hydrochloric acid.

-

Purification by Recrystallization

This protocol describes the purification of benzidine dihydrochloride by recrystallization from a hot aqueous solution.[3]

Materials:

-

Crude benzidine dihydrochloride

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Erlenmeyer flasks

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Büchner funnel)

-

Ice bath

Procedure:

-

Dissolve the crude benzidine dihydrochloride in a minimum amount of hot distilled water in an Erlenmeyer flask.

-

If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

To the slightly cooled, clear filtrate, add concentrated hydrochloric acid to induce the crystallization of pure benzidine dihydrochloride.

-

Allow the solution to cool slowly to room temperature to promote the formation of larger crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the purified crystals.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of benzidine in a water sample using HPLC with UV detection.[4]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 column (e.g., 5 µm particle size)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sample vials

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

For a water sample, solid-phase extraction (SPE) can be used for pre-concentration and cleanup.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Pass the water sample through the cartridge.

-

Elute the benzidine from the cartridge with methanol.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).[4]

-

Flow Rate: 1.8 ml/min.[4]

-

Column Temperature: 50 °C.[4]

-

Detection Wavelength: 280 nm.[4]

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the benzidine peak by comparing its retention time and area with those of a known standard.

-

Biological Activity and Signaling Pathways

Benzidine is a known human carcinogen, primarily associated with an increased risk of bladder cancer.[5] Its carcinogenic effects are mediated through its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of key signaling pathways involved in cell proliferation, survival, and differentiation.

Metabolic Activation

Benzidine undergoes metabolic activation in the body, primarily in the liver, to form reactive intermediates that can bind to DNA and proteins. This process is a critical step in its mechanism of carcinogenicity.

Caption: Metabolic activation pathway of benzidine.

Carcinogenic Signaling Pathways

Recent research has identified several signaling pathways that are dysregulated by benzidine and contribute to its carcinogenic effects, particularly in bladder cancer.

Benzidine has been shown to induce epithelial-mesenchymal transition (EMT) and promote the proliferation of human bladder cancer cells through the activation of the Extracellular signal-regulated kinase 5 (ERK5) pathway.[2][6]

Caption: Benzidine-induced activation of the ERK5 signaling pathway.

Benzidine can promote the "stemness" of bladder cancer stem cells by activating the Sonic hedgehog (SHH) signaling pathway.[7] This contributes to tumor initiation and progression.

Caption: Benzidine-induced activation of the Sonic hedgehog pathway.

In upper urinary tract urothelial carcinoma, benzidine has been found to enhance cell survival and migration by upregulating the Protein Kinase A (PKA) and Cyclooxygenase-2 (COX2) signaling pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. LabXchange [labxchange.org]

- 4. researchgate.net [researchgate.net]

- 5. chestofbooks.com [chestofbooks.com]

- 6. US2194938A - Process for the manufacture of benzidine - Google Patents [patents.google.com]

- 7. Table 7-2, Analytical Methods for Determining Benzidine in Environmental Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benzidine Dihydrochloride in Staining

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzidine (B372746) dihydrochloride (B599025), a historically significant chromogenic substrate, has been extensively utilized in various biological staining procedures, most notably for the detection of hemoglobin. Its mechanism of action is centered on the pseudoperoxidase activity inherent in the heme group of hemoglobin. This guide provides a comprehensive overview of the chemical principles, practical applications, and critical considerations associated with the use of benzidine dihydrochloride in a research setting. Due to its carcinogenic nature, the use of benzidine has been largely phased out in favor of safer alternatives. This document will also explore these alternatives, offering a comparative analysis to aid in the selection of appropriate reagents for modern laboratory applications.

Core Mechanism of Action: The Pseudoperoxidase Reaction

The staining ability of benzidine dihydrochloride is fundamentally an enzymatic-like chemical reaction. Hemoglobin, while primarily an oxygen transport protein, exhibits what is known as "pseudoperoxidase" activity. This means that the iron-containing heme group can catalyze the oxidation of certain substrates in the presence of hydrogen peroxide (H₂O₂), mimicking the function of true peroxidase enzymes.

The reaction proceeds in a two-step oxidation process:

-

Initiation by Hydrogen Peroxide: Hydrogen peroxide oxidizes the ferrous iron (Fe²⁺) in the heme group of hemoglobin to a higher oxidation state, forming a ferryl (Fe⁴⁺=O) species.

-

Oxidation of Benzidine: The activated heme group then facilitates the transfer of electrons from benzidine dihydrochloride. Benzidine acts as an electron donor and is oxidized.

This oxidation of benzidine results in the formation of a blue-colored product, often referred to as "benzidine blue." This product is a charge-transfer complex between the one-electron oxidation product (a cation radical) and the unoxidized benzidine. Upon further oxidation, this can be converted to a yellow-brown diimine product. The intense blue color at the site of hemoglobin presence allows for its microscopic visualization.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of hemoglobin's pseudoperoxidase activity with benzidine dihydrochloride.

Caption: Catalytic cycle of hemoglobin's pseudoperoxidase activity.

Quantitative Data

The quantitative aspects of benzidine dihydrochloride staining are crucial for reproducible and accurate results. The following tables summarize key parameters.

| Parameter | Value/Range | Reference/Note |

| Optimal pH | 4.5 - 5.5 | The reaction is pH-dependent, with acidic conditions favoring the reaction. |

| Excitation Wavelength (Benzidine) | 285 nm | [1] |

| Emission Wavelength (Benzidine) | 395 nm | [1] |

| Absorption Maximum (Oxidized Product) | ~650 nm (blue form) | The blue charge-transfer complex is the primary chromogen visualized. |

| ~450 nm (yellow diimine) | Further oxidation or acidification leads to the diimine form.[2] |

Table 1: Physicochemical Properties of Benzidine and its Reaction Product

| Reagent | Limit of Detection (Blood) | Molar Extinction Coefficient (ε) of Oxidized Product | Reference/Note |

| Benzidine Dihydrochloride | 1 ppm | Not readily available; estimated to be lower than TMB. | [3] |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | 1 ppm | 3.9 x 10⁴ M⁻¹cm⁻¹ at 652 nm (blue form) | [3][4] |

| 5.9 x 10⁴ M⁻¹cm⁻¹ at 450 nm (yellow diimine) | [2] |

Table 2: Comparative Sensitivity of Benzidine Dihydrochloride and TMB

Experimental Protocols

Below are detailed methodologies for key experiments utilizing benzidine dihydrochloride staining.

Staining of Erythroid Colonies in Methylcellulose (B11928114) Culture

This protocol is adapted for the identification of hemoglobin-containing colonies (CFU-E and BFU-E).

Materials:

-

Benzidine dihydrochloride stock solution: 0.2% (w/v) in 0.5 M acetic acid.

-

3% Hydrogen peroxide (H₂O₂).

-

Petri dishes with methylcellulose cultures of hematopoietic progenitors.

Procedure:

-

Prepare the staining solution immediately before use by adding 0.4 ml of 3% H₂O₂ to 10 ml of the benzidine dihydrochloride stock solution.

-

Gently overlay 1 ml of the staining solution onto each 35 mm petri dish containing the methylcellulose culture.

-

Incubate at room temperature for 5-10 minutes.

-

Score the colonies under a light microscope. Hemoglobin-positive colonies will stain a distinct blue color.

Staining of Hemoglobin in Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for detecting extravasated erythrocytes or areas of hemorrhage in tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides.

-

Xylene.

-

Ethanol (B145695) (100%, 95%, 70%).

-

Distilled water.

-

Benzidine dihydrochloride staining solution:

-

Benzidine dihydrochloride: 0.1 g

-

0.5 M Acetic acid: 50 ml

-

-

3% Hydrogen peroxide (H₂O₂).

-

Nuclear fast red or other suitable counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Prepare the working staining solution by adding 0.1 ml of 3% H₂O₂ to 10 ml of the benzidine dihydrochloride staining solution.

-

Flood the tissue section with the working staining solution and incubate for 5-10 minutes at room temperature.

-

Rinse gently with distilled water.

-

-

Counterstaining:

-

Immerse in nuclear fast red solution for 1-5 minutes.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols (70%, 95%, 100% ethanol).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Expected Results: Hemoglobin-containing structures (e.g., red blood cells) will appear blue, while cell nuclei will be stained red or pink.

Experimental Workflow Diagram

Caption: Workflow for benzidine staining of paraffin-embedded tissue.

Safety and Handling

WARNING: Benzidine is a known human carcinogen and its use is highly regulated.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Handle benzidine dihydrochloride powder in a certified chemical fume hood to avoid inhalation of dust.

-

Waste Disposal: Dispose of all benzidine-containing waste as hazardous chemical waste according to institutional and national guidelines.

-

Alternatives: Due to the high toxicity of benzidine, it is strongly recommended to use safer alternatives whenever possible.

Alternatives to Benzidine Dihydrochloride

The significant health risks associated with benzidine have led to the development of safer, yet effective, alternatives.

3,3',5,5'-Tetramethylbenzidine (TMB)

TMB is the most widely used and accepted substitute for benzidine.[6] It functions via the same pseudoperoxidase mechanism but is considered to be non-carcinogenic.

-

Sensitivity: TMB is reported to be more sensitive than benzidine for the detection of hemoglobin.[6][7]

-

Reaction Products: TMB also produces a blue initial oxidation product (absorbance maximum ~652 nm) that can be converted to a yellow diimine (absorbance maximum ~450 nm) upon acidification, which can enhance the sensitivity of quantitative assays.[2][4]

Other Chromogens

Other less common alternatives include o-dianisidine and diaminobenzidine (DAB), although these may also have associated health risks.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Staining | Inactive hydrogen peroxide | Use a fresh solution of H₂O₂. |

| Low concentration of hemoglobin | Increase incubation time or consider a more sensitive detection method. | |

| Incorrect pH of staining solution | Ensure the pH is within the optimal range (4.5-5.5). | |

| High Background Staining | Endogenous peroxidase activity | Pre-treat tissue sections with a peroxidase blocking agent. |

| Non-specific precipitation of the stain | Filter the staining solution before use. | |

| False Positives | Presence of other peroxidases (e.g., in plant material) | Confirm positive results with a more specific method if sample origin is uncertain. |

| Contamination with oxidizing agents | Use clean glassware and high-purity reagents. |

Table 3: Troubleshooting Guide for Benzidine Dihydrochloride Staining

Conclusion

Benzidine dihydrochloride staining, while historically important, is now largely superseded by safer and often more sensitive methods. Understanding its mechanism of action, however, provides valuable insight into the principles of chromogenic detection based on pseudoperoxidase activity. For modern research applications, the use of alternatives like TMB is strongly encouraged to mitigate the significant health risks associated with benzidine exposure. This guide serves as a comprehensive resource for researchers who may encounter this method in historical literature or require a deep understanding of its biochemical basis for developing novel diagnostic or research tools.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 3. itwreagents.com [itwreagents.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetramethylbenzidine--a substitute for benzidine in hemoglobin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetramethylbenzidine--a substitute for benzidine in hemoglobin analysis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Research Applications of Benzidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzidine (B372746) dihydrochloride (B599025), a salt of the aromatic amine benzidine, was historically a pivotal reagent in various scientific research domains. Its unique chemical properties enabled its use as a sensitive indicator in colorimetric assays, particularly in forensic science and histochemistry. However, due to its classification as a potent carcinogen, its use has been largely discontinued (B1498344) in modern laboratories, replaced by safer alternatives. This technical guide provides an in-depth exploration of the historical applications of benzidine dihydrochloride, detailing experimental protocols, summarizing quantitative data, and illustrating key workflows and reaction pathways. Understanding these historical methods offers valuable insights into the evolution of analytical techniques and the foundational principles that underpin contemporary research practices.

Forensic Science: Presumptive Blood Detection

One of the most widespread historical applications of benzidine dihydrochloride was in the presumptive testing for bloodstains at crime scenes. The "Adler test," developed in 1904, utilized the peroxidase-like activity of the heme group in hemoglobin to catalyze the oxidation of benzidine in the presence of an oxidizing agent, resulting in a characteristic blue-green color.[1][2][3]

Experimental Protocol: The Adler Test for Blood

This protocol is based on historical methods for the presumptive identification of blood.

Reagents:

-

Benzidine Reagent: A 1% (w/v) solution of benzidine dihydrochloride in glacial acetic acid. To prepare, 0.1 g of benzidine dihydrochloride was dissolved in 10 mL of glacial acetic acid.[4] Alternatively, a stock solution could be made by dissolving 7.5 g of benzidine in 65 mL of glacial acetic acid, then diluting with 285 mL of distilled water.[5] For field use, a common preparation involved adding 0.1 g of benzidine and 0.2 g of sodium perborate (B1237305) to 10 mL of glacial acetic acid.[4]

-

Oxidizing Agent: A 3% solution of hydrogen peroxide (H₂O₂).[2][3] Sodium perborate was also used as a more stable alternative to hydrogen peroxide, especially in field kits.[4]

Procedure:

-

A small, suspect stain was collected on a cotton swab or a piece of filter paper. If the stain was dry, the collection medium was first moistened with distilled water.[2]

-

One to two drops of the benzidine reagent were applied to the stain on the swab or filter paper.[2]

-

Following the addition of the benzidine reagent, one to two drops of 3% hydrogen peroxide were added.[2]

-

The immediate appearance of a blue to blue-green color was considered a positive presumptive test for blood.[1][2] The color change typically occurred within 10-15 seconds.[1]

Quantitative Data: Sensitivity and Specificity

The benzidine test was renowned for its high sensitivity, but its specificity was a known limitation, as other substances could elicit false-positive results.

| Parameter | Finding | Reference(s) |

| Sensitivity | Capable of detecting blood at dilutions up to 1:300,000. | [4] |

| False Positives | Known to react with chemical oxidants, catalysts, and plant peroxidases (e.g., from horseradish, potatoes). Also, salts of copper and iron could produce a positive reaction. | [1][5] |

Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the presumptive blood test and the underlying chemical reaction.

References

- 1. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 2. scientistwhodraws.com [scientistwhodraws.com]

- 3. Presumptive and Confirmatory Tests for Blood [sciencedoze.com]

- 4. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Benzidine Dihydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of benzidine (B372746) dihydrochloride (B599025), a compound of interest for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this molecule's physicochemical properties.

Core Physicochemical Properties

Benzidine dihydrochloride is the dihydrochloride salt of benzidine, appearing as a white to off-white, grayish-yellow, or reddish-gray crystalline powder.[1] It is a compound that requires careful handling due to its toxicological profile.[2][3] This guide focuses on its solubility and stability, which are fundamental parameters for its application in research and development.

Solubility Profile

Benzidine dihydrochloride's solubility is a key factor in its handling and application. As an acidic organic salt, it is generally soluble in water, resulting in a solution with a pH of less than 7.0.[1][2][3][4] Its solubility in various solvents is summarized below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Water | 1 - 5 mg/mL | 23.5 °C (74.3 °F) | [2][4][5] |

| Water | 0.1 - 0.5 g/100 mL | 23.5 °C | [1][5] |

| Water | 400 mg/L (for benzidine) | 12 °C | [6] |

| Non-polar organic solvents | Limited solubility | Not specified | [5] |

| Alcohol | Soluble | Not specified | [7] |

| Organic solvents with polar functional groups | Enhanced solubility | Not specified | [5][8] |

The enhanced aqueous solubility of benzidine dihydrochloride compared to its parent compound, benzidine, is due to the formation of the dihydrochloride salt.[5] The solubility of benzidine in water is noted to increase with rising temperatures.[6]

Stability Characteristics

The stability of benzidine dihydrochloride is influenced by several environmental factors, including light, air, and temperature. Understanding these sensitivities is crucial for its proper storage and handling to ensure its integrity for experimental use.

Key Stability Data

| Condition | Observation | Reference |

| Light and Air | Sensitive to prolonged exposure; darkens over time. | [1][2][4] |

| Thermal | Decomposes upon heating at temperatures greater than 300°C (572°F). | [2][4][5] |

| When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride. | [2][3][4] | |

| Chemical | Stable under normal conditions. | [9][10] |

| Reacts as an acid to neutralize bases, which generates heat. | [2][3][4] | |

| Aqueous Solution | A 0.01% aqueous solution of benzidine was reported to be stable for 9 weeks against degradation by a soil/river water inoculum. | [7] |

| Benzidine is noted to be quite persistent in aqueous medium during photodegradation studies. | [11] | |

| Atmospheric | Vapor-phase benzidine is degraded by photochemically-produced hydroxyl radicals with an estimated half-life of 2 hours. | [7] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of benzidine dihydrochloride are not extensively available in the public domain. However, standardized methodologies can be applied.

Solubility Determination: Shake-Flask Method (General Protocol)

A common method for determining the solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of benzidine dihydrochloride to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant. Analyze the concentration of benzidine dihydrochloride in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/100 mL.

Stability Testing: Photostability and Thermal Stability (General Protocol)

Stability studies are designed to evaluate how a substance is affected by various environmental factors over time.

-

Sample Preparation: Prepare solutions of benzidine dihydrochloride of a known concentration in a relevant solvent. For solid-state stability, use the crystalline powder.

-

Exposure Conditions:

-

Photostability: Expose the samples to a controlled light source that mimics sunlight (e.g., a xenon lamp in a Fade-Ometer).[13] Protect control samples from light.

-

Thermal Stability: Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C). Store control samples at a recommended storage temperature (e.g., refrigerated).[4]

-

-

Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.).

-

Analysis: Analyze the samples for the remaining concentration of benzidine dihydrochloride and the presence of any degradation products. HPLC is a common analytical method for this purpose. The Chloramine-T colorimetric method has also been used for the analysis of benzidine.[13]

-

Data Evaluation: Determine the degradation kinetics, such as the half-life of the compound under the tested conditions.

Visualizing Workflows and Relationships

To better illustrate the processes and factors discussed, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Factors Affecting Benzidine Dihydrochloride Stability.

References

- 1. guidechem.com [guidechem.com]

- 2. Benzidine dihydrochloride | C12H14Cl2N2 | CID 10754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. BENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Buy Benzidine dihydrochloride | 531-85-1 [smolecule.com]

- 6. epa.gov [epa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. lobachemie.com [lobachemie.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Toxicological Profile of Benzidine Dihydrochloride: A Guide for Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of benzidine (B372746) dihydrochloride (B599025), a chemical with significant health risks. The information herein is intended to inform laboratory safety protocols and promote a thorough understanding of the hazards associated with its handling. All personnel should be thoroughly trained on the risks and proper safety procedures before working with this compound.

Executive Summary

Benzidine dihydrochloride is a known human carcinogen with a range of other toxic effects. Occupational exposure has been strongly linked to an increased risk of bladder cancer. In laboratory animals, it has been shown to be a multi-organ carcinogen, inducing tumors in the liver, mammary gland, and Zymbal's gland, among others. Its toxicity is mediated by metabolic activation to reactive intermediates that bind to DNA, leading to genotoxic effects such as mutations and chromosomal aberrations. While acute toxicity data is available, the primary concern for laboratory safety is the long-term risk of cancer. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory when handling this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | [1,1'-Biphenyl]-4,4'-diamine, dihydrochloride |

| CAS Number | 531-85-1 |

| Molecular Formula | C₁₂H₁₂N₂·2HCl |

| Molecular Weight | 257.16 g/mol |

| Appearance | White to slightly reddish crystalline powder |

| Solubility | Soluble in water |

Toxicological Data

Acute Toxicity

Benzidine dihydrochloride is harmful if swallowed and is readily absorbed through the skin.[1][2] Acute exposure can lead to nausea, vomiting, and damage to the liver and kidneys.[1][2]

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral | Rat | LD₅₀: 309 mg/kg | [3] |

| Oral | Mouse | LD₅₀: 214 mg/kg | [4] |

| Dermal | - | No quantitative data available | [5] |

| Inhalation | - | No quantitative data available | [5] |

Chronic Toxicity

Long-term exposure to benzidine dihydrochloride has been extensively studied in animal models, revealing a range of non-cancer health effects. A 33-month study in mice exposed to benzidine dihydrochloride in their drinking water demonstrated dose-dependent increases in various lesions.[6]

| Species | Route | Exposure Duration | Dose Levels (in drinking water) | Observed Effects | Reference |

| Mice (F1 hybrid and monohybrid cross) | Oral | 33 months | Females: 0, 20, 30, 40, 60, 80, 120 ppmMales: 0, 30, 40, 60, 80, 120, 160 ppm | Hepatocellular carcinomas, spleen pigmentation, hepatic cytological alterations, bile duct hyperplasia, bone marrow megakaryocytosis, brain vacuolization, Harderian gland adenoma, ovarian atrophy, uterine angioma, decreased time to lung tumor, and decreased time to mortality due to reticulum-cell sarcomas. | [6] |

Carcinogenicity

Benzidine is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1] Numerous epidemiological studies have established a causal link between occupational exposure to benzidine and an increased risk of urinary bladder cancer in humans.[7] Animal studies have demonstrated its carcinogenicity in multiple species and at various sites.[7]

| Species | Route of Administration | Target Organ(s) | Reference |

| Human | Inhalation, Dermal | Urinary bladder | [7] |

| Dog | Oral | Urinary bladder | [7] |

| Hamster | Oral | Liver | [8] |

| Mouse | Oral | Liver, Harderian gland, Uterus, Lung, Reticulum cells | [4] |

| Rat | Oral | Mammary gland | [8] |

| Rat | Subcutaneous | Zymbal's gland | [8] |

Genotoxicity

Benzidine and its metabolites are genotoxic, inducing DNA damage, gene mutations, and chromosomal aberrations. It has tested positive in a variety of in vitro and in vivo genotoxicity assays.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames test) | Salmonella typhimurium (strains TA98, TA100) | With S9 | Positive | [2] |

| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive | [9] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Positive | [10] |

Reproductive and Developmental Toxicity

There is a significant lack of comprehensive studies on the reproductive and developmental toxicity of benzidine dihydrochloride. A chronic toxicity study in mice noted atrophy of the ovaries at a dose of approximately 7.2 mg/kg/day.[4] However, dedicated studies following international guidelines (e.g., OECD 414 for prenatal developmental toxicity and OECD 416 for two-generation reproductive toxicity) have not been identified in the public literature for benzidine dihydrochloride.[11][12][13][14] Therefore, the potential for reproductive and developmental effects in humans cannot be fully discounted and caution is warranted.

Mechanisms of Toxicity

The toxicity of benzidine is dependent on its metabolic activation to reactive electrophilic intermediates. This process primarily occurs in the liver but can also take place in extrahepatic tissues.

Metabolic Activation Pathway

References

- 1. BENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Mutagenicity studies of benzidine and its analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Benzidine dihydrochloride: toxicological assessment in mice during chronic exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Benzidine dihydrochloride | CAS#:531-85-1 | Chemsrc [chemsrc.com]

- 9. criver.com [criver.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to Benzidine Dihydrochloride (CAS 531-85-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzidine (B372746) Dihydrochloride (B599025) (CAS 531-85-1), a compound of significant historical and research interest. This document details its chemical and physical properties, synthesis, applications, and critical safety information. It also includes detailed experimental protocols and visual representations of its metabolic pathways and analytical workflows to support researchers and drug development professionals.

Chemical and Physical Properties

Benzidine dihydrochloride is the salt form of benzidine, an aromatic amine. It typically appears as a white or off-white crystalline powder.[1] The dihydrochloride form enhances its stability and solubility in aqueous solutions.[2]

Table 1: Physicochemical Properties of Benzidine Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 531-85-1 | [3] |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 257.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [3][4] |

| Boiling Point | 358.7 °C at 760 mmHg | [3] |

| Flash Point | 203.5 °C | [3] |

| Water Solubility | 0.1-0.5 g/100 mL at 23.5 °C | [3] |

| Vapor Pressure | 2.5E-05 mmHg at 25 °C | [3] |

Synthesis

The synthesis of benzidine hydrochloride is a two-step process that begins with nitrobenzene (B124822). First, nitrobenzene is reduced to 1,2-diphenylhydrazine, often using iron powder as the reducing agent. Subsequently, this hydrazine (B178648) derivative undergoes an intramolecular rearrangement reaction when treated with mineral acids to form benzidine.[5] The dihydrochloride salt is then formed by reacting the benzidine base with hydrochloric acid.[6]

Applications

Benzidine dihydrochloride has been utilized in various industrial and research applications, although its use has been significantly curtailed due to its carcinogenic properties.

-

Dye Manufacturing: It serves as a key intermediate in the synthesis of azo dyes.[7]

-

Analytical Chemistry: It has been historically used as a reagent in various analytical methods, including the detection of blood and certain metals.[7]

-

Research: It is used in carcinogenicity studies as a known positive control and in histological staining techniques.

Toxicology and Safety

WARNING: Benzidine is a known human carcinogen and should be handled with extreme caution.

Benzidine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans.[8] The primary cancer associated with benzidine exposure is bladder cancer.[9] It can be absorbed through the skin, and inhalation or ingestion can be harmful, potentially causing nausea, vomiting, and damage to the liver and kidneys.[10]

Table 2: Toxicological Data for Benzidine

| Metric | Value | Species | Reference(s) |

| Oral LD₅₀ | 309 mg/kg | Rat | [11] |

| Oral LD₅₀ | 214 mg/kg | Mouse | [11] |

| Intraperitoneal LD₅₀ | 110 mg/kg | Mouse | [11] |

Due to its hazardous nature, strict safety precautions are necessary when handling benzidine dihydrochloride. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a respirator, and working in a well-ventilated area or under a fume hood.

Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of benzidine is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process is a critical area of study for understanding chemical carcinogenesis. The metabolic activation of benzidine can occur through multiple pathways, including N-oxidation, O-acetylation, and peroxidative activation.[8]

Signaling Pathway of Benzidine Metabolic Activation

Caption: Metabolic activation pathways of benzidine leading to DNA adduct formation.

Experimental Protocols

Benzidine Test for the Presumptive Identification of Blood

This test is based on the principle that the peroxidase-like activity of hemoglobin in the blood catalyzes the oxidation of benzidine by hydrogen peroxide, resulting in a characteristic blue-green color change.[12]

Materials:

-

Benzidine reagent: 0.4 g of benzidine in 20 mL of acetate (B1210297) buffer (prepared by dissolving 5 g of sodium acetate and 43 mL of glacial acetic acid in 50 mL of distilled water).[12]

-

3% Hydrogen peroxide solution.[12]

-

Cotton swabs.[12]

-

Deionized water, ethanol, or saline.[12]

Procedure:

-

Collect a sample of the suspected stain on a cotton swab. If the stain is dry, moisten the swab with deionized water, ethanol, or saline.[12]

-

Add 1-2 drops of the benzidine reagent to the swab.[12]

-

Add 1-2 drops of 3% hydrogen peroxide solution to the swab.[12]

-

Observation: An immediate blue-green color change indicates a positive presumptive test for blood.[12]

Note: This is a presumptive test and can yield false positives with other substances that have oxidizing properties. Confirmatory tests are necessary.[7]

Synthesis of a Benzidine-Based Azo Dye (Example)

This protocol describes the synthesis of an azo dye through the diazotization of a primary aromatic amine (in this case, sulfanilic acid as a safer analogue for demonstrating the principle) and subsequent coupling with an aromatic compound. The same principle applies to using benzidine, which would be diazotized at both amino groups.

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite (B80452)

-

Concentrated hydrochloric acid

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by warming gently.[13]

-

Cool the solution and add 0.5 g of sodium nitrite, stirring until dissolved.[13]

-

In a separate beaker, mix approximately 8 g of crushed ice with 1.3 mL of concentrated HCl.[13]

-

Slowly add the sulfanilic acid/sodium nitrite solution to the ice/HCl mixture with constant stirring to form the diazonium salt. Keep the temperature at or below 5 °C.

-

-

Azo Coupling:

-

Isolation and Purification:

-

Heat the reaction mixture to boiling to dissolve the dye precipitate.[13]

-

Add sodium chloride to "salt out" the dye, decreasing its solubility.[13]

-

Cool the mixture to maximize crystallization.[13]

-

Collect the dye crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the product to obtain the final azo dye.

-

Analytical Methods

This method is suitable for the determination of benzidine in municipal and industrial wastewater.[9]

Table 3: HPLC Method Parameters for Benzidine Analysis

| Parameter | Specification | Reference(s) |

| Instrumentation | HPLC with UV or electrochemical detector | [9][14] |

| Column | C18 reverse-phase | [14] |

| Mobile Phase | Isocratic, 75:25 methanol:water | [14] |

| Flow Rate | 1.8 mL/min | [14] |

| Column Temperature | 50 °C | [14] |

| Detection Wavelength | 280 nm (UV) | [14] |

| Sample Preparation | Solid Phase Extraction (SPE) with an ODS cartridge, elution with methanol | [14] |

Experimental Workflow for HPLC Analysis of Benzidine

Caption: Workflow for the analysis of benzidine in water samples by HPLC.

This method allows for the sensitive detection of benzidine and other aniline (B41778) compounds in soil samples.[15]

Table 4: GC-MS Method Parameters for Benzidine Analysis in Soil

| Parameter | Specification | Reference(s) |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer | [15] |

| Column | DB-35MS (30 m x 0.25 mm x 0.25 µm) or similar | [15] |

| Injector Temperature | 250 °C | [11] |

| Ion Source Temperature | 300 °C | [11] |

| Oven Temperature Program | Initial 60 °C (2 min hold), ramp to 130 °C at 5 °C/min, then to 300 °C at 30 °C/min (4 min hold) | [15] |

| Sample Preparation | Three-phase oscillating dispersion extraction with an alkaline aqueous solution and a mixed solvent of ethyl acetate-methylene chloride (1:4, v/v), followed by Florisil SPE cleanup | [15] |

| Internal Standards | Aniline-d₅ and acenaphthene-d₁₀ | [11] |

Conclusion

Benzidine dihydrochloride is a compound with significant historical applications, particularly in the dye industry. However, its potent carcinogenicity necessitates extreme caution in its handling and has led to the cessation of its widespread use. For researchers, understanding its properties, synthesis, and, most importantly, its mechanism of carcinogenic action is crucial for toxicological studies and the development of safer alternatives. The experimental protocols provided in this guide offer a starting point for the analytical determination and study of this compound. It is imperative that all work with benzidine and its salts be conducted in accordance with strict safety protocols and regulations.

References

- 1. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medicalstudyzone.com [medicalstudyzone.com]

- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzidine in crime scene investigation | Research Starters | EBSCO Research [ebsco.com]

- 8. Benzidine-peroxidase staining for blood (Thomsen lab) - XenWiki [wiki.xenbase.org]

- 9. epa.gov [epa.gov]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. scientistwhodraws.com [scientistwhodraws.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Carcinogenicity of Benzidine Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the carcinogenicity of benzidine (B372746) and its related compounds. Benzidine, a known human carcinogen, has been extensively studied, revealing a complex interplay of metabolic activation, genetic damage, and altered cellular signaling that collectively contribute to its tumorigenic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways involved, offering a critical resource for professionals in toxicology, oncology, and drug development.

Executive Summary

Benzidine and its derivatives are potent carcinogens, with occupational exposure strongly linked to an increased risk of bladder cancer in humans.[1][2] Animal studies have corroborated these findings, demonstrating the induction of tumors in various organs, including the liver, mammary glands, and Zymbal's glands.[1][2] The carcinogenicity of benzidine is not direct; it requires metabolic activation into reactive electrophilic intermediates that can form covalent adducts with DNA. This genetic damage, if not properly repaired, can lead to mutations and the initiation of cancer. Furthermore, benzidine exposure has been shown to dysregulate key signaling pathways involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), further promoting tumorigenesis. This guide delves into the specifics of these processes to provide a thorough understanding of benzidine's carcinogenic mechanisms.

Quantitative Carcinogenicity Data

The carcinogenic potential of benzidine and its derivatives has been quantified in numerous animal bioassays. The following tables summarize key dose-response data, providing a comparative look at tumor incidence across different species, routes of administration, and benzidine compounds.

Table 1: Carcinogenicity of Benzidine in Various Animal Models

| Species/Strain | Route of Administration | Dose | Duration of Exposure | Target Organ(s) | Tumor Incidence | Reference |

| Mouse (B6C3F1) | Oral (in food) | 150 ppm | 84 weeks | Liver | 94% (female), 44% (male) | [3] |

| Mouse (B6C3F1) | Oral (in food) | 50 ppm | 84 weeks | Liver | Dose-dependent increase | [3] |

| Mouse (B6C3F1) | Oral (stomach intubation) | 30 µ g/mouse (daily) | 3 weeks (infants) | Liver | 66% (male) | [3] |

| Rat (CD) | Intraperitoneal injection | 30 µmol/kg (twice weekly) | 4 weeks | Mammary gland, Zymbal's gland | Not specified | [2] |

| Dog | Oral | Not specified | 7, 8, and 10 years | Bladder | Papillomas and carcinomas | [4] |

| Hamster | Oral | Not specified | Not specified | Liver | Benign and malignant neoplasms | [2] |

Table 2: Carcinogenicity of Benzidine-Based Dyes in Rodents

| Compound | Species/Strain | Route of Administration | Duration of Exposure | Target Organ(s) | Tumor Type | Reference |

| C.I. Direct Black 38 | Rat | Oral (in food) | 13 weeks | Liver, Colon, Bladder | Hepatocellular carcinoma, Carcinoma | [1] |

| C.I. Direct Black 38 | Mouse | Oral (in food) | 13 weeks | Liver, Mammary gland | Hepatocellular carcinoma, Carcinoma | [1] |

| C.I. Direct Blue 6 | Rat | Oral (in food) | 13 weeks | Liver | Hepatocellular carcinoma | [1] |

| C.I. Direct Brown 95 | Rat | Oral (in food) | 13 weeks | Liver | Hepatocellular adenoma, Malignant liver tumor | [1] |

Core Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenic effects of benzidine are contingent upon its metabolic activation to electrophilic species that can covalently bind to cellular macromolecules, most critically, DNA.

Metabolic Activation

The primary pathway for benzidine activation involves N-oxidation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This is followed by N-acetylation. Peroxidases, including prostaglandin (B15479496) H synthase, also play a significant role in the oxidative activation of benzidine, leading to the formation of a reactive two-electron oxidation product, benzidine diimine. This process is particularly relevant in extrahepatic tissues like the bladder epithelium.

DNA Adduct Formation

The electrophilic metabolites of benzidine, primarily benzidine diimine, react with nucleophilic sites on DNA bases, forming stable DNA adducts. The predominant adduct formed is N-(deoxyguanosin-8-yl)-benzidine. The formation of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations if not repaired.

References

- 1. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Factors modulating benzidine carcinogenicity bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzidine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of benzidine (B372746) dihydrochloride (B599025), with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines key quantitative data, experimental protocols, and a visualization of its metabolic activation pathway.

Core Chemical and Physical Properties

Benzidine dihydrochloride is the dihydrochloride salt of benzidine, an aromatic amine. It typically presents as a white to off-white crystalline powder, though it may darken upon exposure to air and light.[1][2] This compound has been noted for its carcinogenic properties and is recognized as a tumor-promoting agent.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of benzidine dihydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ or C₁₂H₁₂N₂·2HCl | [1][3][4] |

| Molecular Weight | 257.16 g/mol | [1][3][5] |

| CAS Number | 531-85-1 | [1][3] |

| Melting Point | >300 °C (>572 °F) | [1][6] |

| Water Solubility | 1 to 5 mg/mL at 23.5 °C | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity | ≥99% (by titration) | [3] |

Metabolic Activation and Genotoxicity

The carcinogenicity of benzidine is linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations. This process involves several key enzymatic pathways primarily in the liver and bladder.

References

- 1. Benzidine dihydrochloride | C12H14Cl2N2 | CID 10754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. Benzidine, dihydrochloride [webbook.nist.gov]

- 5. Benzidine dihydrochloride - 4,4′-Diaminobiphenyl dihydrochloride [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Discovery and Development of Benzidine-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, applications, and toxicological profile of benzidine-based dyes. It details the chemical synthesis, metabolic pathways, and molecular mechanisms of carcinogenesis associated with this class of compounds. The information is intended for professionals in research, chemical sciences, and drug development who require a deep understanding of these historically significant but hazardous materials.

Historical Overview and Development

Benzidine (B372746), an aromatic amine first synthesized in 1845, became a cornerstone of the synthetic dye industry.[1] The breakthrough came in 1884 with the creation of Congo Red, the first in a vast family of "direct dyes." These dyes were commercially significant because they could color cellulosic fibers like cotton directly without the need for a mordant.[2] The core structure involves two diazotized benzidine molecules coupled to various aromatic compounds (chromophores), allowing for a wide spectrum of colors.[3]

For decades, benzidine-based dyes were used extensively worldwide to color textiles, leather, and paper.[4][5] However, as early as the 1920s, a link was suspected between occupational exposure to benzidine and an increased incidence of bladder cancer.[1][6] By the 1970s, the carcinogenic nature of benzidine was firmly established, leading to a sharp decline in its production and use in the United States and many other countries.[1][6] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) now list benzidine-based dyes as chemicals of concern, and their use is highly restricted.[7]

Physicochemical and Toxicological Data

The properties of benzidine-based dyes vary depending on the specific chromophores attached to the benzidine core. However, they are generally colored solids with sufficient water solubility for use in aqueous dyeing processes.[8] The primary hazard associated with these dyes is their carcinogenicity, which is directly linked to the in vivo metabolic release of benzidine.[3]

Physicochemical Properties of Selected Dyes

| Property | Benzidine | Congo Red (Direct Red 28) | Direct Black 38 | Direct Blue 6 |

| CAS Number | 92-87-5 | 573-58-0 | 1937-37-7 | 2602-46-2 |

| Molecular Formula | C₁₂H₁₂N₂ | C₃₂H₂₂N₆Na₂O₆S₂ | C₃₄H₂₅N₉Na₂O₇S₂ | C₃₂H₂₀N₆Na₄O₁₄S₄ |

| Molecular Weight | 184.24 g/mol | 696.66 g/mol | 781.73 g/mol | 932.76 g/mol |

| Appearance | White to reddish crystalline powder[9] | Dark red powder | Black powder[10] | Dark blue powder[11] |

| Water Solubility | Poorly soluble in cold water (0.32 g/L at 25°C)[12][13] | Soluble | Soluble (40 g/L at 85°C)[10] | Soluble (5-10 mg/mL)[14] |

Acute Toxicological Data

Benzidine-based dyes themselves exhibit low acute toxicity. The danger arises from chronic exposure and subsequent metabolism.

| Compound | Test Animal | Route of Administration | LD₅₀ (Median Lethal Dose) | Reference(s) |

| Congo Red | Rat | Oral | 15,200 mg/kg | [1][5][15] |

| Direct Black 38 | Rat | Oral | > 2,000 mg/kg | [16] |

| Direct Blue 6 | Rat | Oral | > 2,000 mg/kg | [16] |

| Direct Red 28 | Rat | Oral | > 2,000 mg/kg | [16] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative benzidine dye, an assay to determine its metabolic breakdown, and a method for analyzing the resulting carcinogenic metabolites.

Synthesis of a Benzidine-Based Dye (Congo Red)

This protocol describes the diazotization of benzidine and subsequent coupling with naphthionic acid to produce Congo Red.

Materials:

-

Benzidine

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Nitrite (B80452) (NaNO₂)

-

Naphthionic Acid (4-amino-1-naphthalenesulfonic acid)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of Benzidine:

-

In a beaker, dissolve 0.01 mol of benzidine in approximately 15 mL of distilled water containing 2.5 mL of concentrated HCl. Stir until a solution of benzidine dihydrochloride (B599025) is formed.[17]

-

Cool the solution to 0-5°C in an ice bath.

-

Separately, prepare a solution of 0.02 mol of sodium nitrite in 7-10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold benzidine dihydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously.[4][17] The formation of the tetra-azotized benzidine salt is indicated by a color change. Keep the resulting solution cold for the next step.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve 0.02 mol of naphthionic acid in a dilute solution of sodium hydroxide to form the sodium salt (sodium naphthionate).[4][17]

-

Cool the sodium naphthionate solution in an ice bath.

-

Slowly add the cold, tetra-azotized benzidine solution to the stirred sodium naphthionate solution. Maintain the temperature at 0-5°C.[17] A deep red precipitate of Congo Red will form.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for approximately 1 hour to ensure the completion of the coupling reaction.[17]

-

"Salt out" the dye by adding a saturated sodium chloride solution to the mixture, which decreases the solubility of the dye and promotes precipitation.[17]

-

Filter the precipitated Congo Red dye using vacuum filtration.

-

Wash the filter cake with a cold, dilute NaCl solution to remove unreacted starting materials and byproducts.

-

Dry the purified Congo Red dye in a desiccator or a low-temperature oven. Recrystallization from ethanol (B145695) can be performed for further purification.[17]

-

Caption: General experimental workflow for the synthesis of Congo Red.

In Vitro Azoreductase Activity Assay

This protocol provides a method to measure the activity of azoreductase enzymes (from bacterial cell-free extracts or purified sources) in breaking down a benzidine-based dye. The assay monitors the decrease in absorbance of the dye as it is reduced.

Materials:

-

Benzidine-based dye (e.g., Direct Black 38)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

NADH or NADPH (as the electron donor)

-

Flavin mononucleotide (FMN) (optional, can act as a cofactor)

-

Enzyme source (e.g., cell-free supernatant from intestinal microbiota)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the azo dye (e.g., 2 mM Direct Black 38 in buffer).

-

Prepare a stock solution of NADH or NADPH (e.g., 5-10 mM in buffer).

-

Prepare a stock solution of FMN (e.g., 10 mM in buffer), if using.

-

Prepare the cell-free supernatant (enzyme source) by growing the desired bacteria, harvesting the cells, disrupting them (e.g., via sonication), and centrifuging to remove cell debris.[18]

-

-

Set up the Reaction Mixture:

-

Run the Assay:

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for several minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the NADH or NADPH stock solution to a final concentration of ~1 mM.[18]

-

Immediately begin monitoring the decrease in absorbance at the dye's maximum absorbance wavelength (λmax, e.g., ~511 nm for Direct Red 81).[18] Record the absorbance at regular intervals for several minutes.

-

-

Calculate Activity:

-

Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of the dye. One unit of activity is typically defined as the amount of enzyme that reduces 1 µmol of the dye per minute.[18]

-

HPLC Analysis of Benzidine and its Metabolites in a Biological Matrix

This protocol outlines a method for the extraction and quantification of benzidine and its acetylated metabolites from a urine sample using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

-

Urine sample (2.0 mL)

-

Ammonia/Ammonium Chloride buffer (e.g., 2.5 M, pH 9.0)

-

Diethyl ether (or other suitable organic solvent)

-

Perchloric acid (HClO₄), 0.5 M

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Benzidine, Monoacetylbenzidine (MAB), and Diacetylbenzidine (DAB) analytical standards

Procedure:

-

Sample Preparation and Extraction:

-

To a 12 mL glass centrifuge tube, add 2.0 mL of the urine sample.[20]

-

Add 1.0 mL of ammonia/ammonium chloride buffer (pH 9.0) and 1.0 mL of diethyl ether.[20]

-

Vortex the tube vigorously to mix the layers, then centrifuge to achieve phase separation.

-

Carefully transfer the upper ether layer to a clean centrifuge tube.

-

Repeat the extraction of the aqueous layer with a second 1.0 mL portion of diethyl ether and combine the ether extracts.[21]

-

-

Back-Extraction (Cleanup):

-

To the combined ether extracts, add 1.0 mL of 0.5 M perchloric acid.

-

Vortex and centrifuge the tube. The protonated benzidine and metabolites will move from the organic phase into the aqueous (acidic) phase.[21]

-

-

HPLC Analysis:

-

Carefully collect the lower aqueous layer.

-

Inject a defined volume (e.g., 20 µL) of the aqueous extract onto the HPLC system.[21]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 75:25 v/v) or a gradient system.[22]

-

Flow Rate: 1.0 - 1.8 mL/min.[22]

-

Detector: Electrochemical detector set at an appropriate oxidative potential to detect benzidine and its metabolites.

-

-

-

Quantification: